![molecular formula C25H36Li4N7O19P3S1 B1140222 Methylmalonyl coenzyme A tetralithium salt hydrate CAS No. 104809-02-1](/img/structure/B1140222.png)
Methylmalonyl coenzyme A tetralithium salt hydrate
Overview
Description
Methylmalonyl coenzyme A tetralithium salt hydrate, also known as MM-CoA, is a high-quality Coenzyme A that functions as an acyl group carrier . It has been used as a molecular tool for various biochemical applications . It is a substrate used to study the specificity and kinetics of enzymes such as methylmalonyl Coenzyme A mutase (succinyl-Ca forming), methylmalonyl-CoA decarboxylase (EC 4.1.1.41), and methylmalonyl-CoA hydrolase (EC 3.1.2.17) .
Molecular Structure Analysis
The molecular formula of Methylmalonyl coenzyme A tetralithium salt hydrate is C25H38Li4N7O20P3S . The molecular weight is 891.34 (anhydrous basis) . The InChI string and SMILES string provide a textual representation of the molecule structure .Scientific Research Applications
Biochemistry Research
Methylmalonyl CoA tetralithium salt hydrate: is primarily used as a substrate to study the specificity and kinetics of several enzymes . These enzymes include:
Medicine and Pharmacology
In the medical field, Methylmalonyl CoA tetralithium salt hydrate is used to study metabolic disorders, particularly those involving the metabolism of odd-chain fatty acids and certain amino acids . It helps in understanding diseases like methylmalonic acidemia, where the body cannot properly process certain fats and proteins.
Industrial Applications
Industrially, this compound is significant in the synthesis of complex molecules. It serves as a building block for the production of polyketides, a class of secondary metabolites with antibiotic, antifungal, and anticancer properties .
Environmental Science
In environmental sciences, Methylmalonyl CoA tetralithium salt hydrate can be used to study microbial metabolism and its impact on carbon cycles. It’s particularly relevant in understanding the metabolic pathways of soil bacteria that contribute to carbon sequestration and greenhouse gas emissions .
Food Industry
While direct applications in the food industry are not extensively documented, the study of metabolic pathways involving Methylmalonyl CoA tetralithium salt hydrate can influence the development of nutritional supplements and the fortification of foods with essential nutrients .
Agricultural Research
In agriculture, research involving Methylmalonyl CoA tetralithium salt hydrate can lead to the development of biopesticides and the enhancement of crop resilience. Understanding the metabolic pathways in which this compound is involved can help in engineering plants with improved growth characteristics .
Synthetic Biology
Synthetic biologists use Methylmalonyl CoA tetralithium salt hydrate to engineer bacteria and other microorganisms to produce complex organic molecules. This has implications for the sustainable production of pharmaceuticals and biofuels .
Analytical Chemistry
Lastly, in analytical chemistry, this compound is used as a standard to calibrate instruments and validate methodologies for the detection and quantification of similar compounds in various samples .
Mechanism of Action
Target of Action
The primary target of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate (MM-CoA) is the enzyme Methylmalonyl Coenzyme A Mutase (MCM) . This enzyme is a 5’-deoxyadenosylcobalamin-linked mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-coenzyme A to succinyl-coenzyme A .
Mode of Action
MM-CoA interacts with its target, MCM, to facilitate the conversion of L-methylmalonyl-coenzyme A to succinyl-coenzyme A . This interaction and the resulting changes play a crucial role in the metabolism of certain amino acids and fatty acids .
Biochemical Pathways
MM-CoA is involved in the metabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine . It is produced by the activity of the enzyme propionyl-CoA carboxylase (PCC) . The product of the reaction catalyzed by MCM, succinyl-CoA, is an important intermediate in the citric acid cycle, a key metabolic pathway for energy production.
Result of Action
The action of MM-CoA results in the production of succinyl-CoA, an important intermediate in the citric acid cycle . This contributes to the energy production in cells. Anomalies in this process, such as low MCM activity or altered metabolism of vitamin B12, can lead to the inherited metabolic disease methylmalonic acidemia (MMA) .
properties
IUPAC Name |
tetralithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S.4Li.H2O/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;;;;;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);;;;;1H2/q;4*+1;/p-4/t12?,13-,16-,17-,18+,22-;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDKBBZIPFWODN-WLVKLPLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Li4N7O20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883151 | |
Record name | Methylmalonyl coenzyme A tetralithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
909.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmalonyl coenzyme A tetralithium salt hydrate | |
CAS RN |
104809-02-1 | |
Record name | Methylmalonyl coenzyme A tetralithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylmalonyl coenzymeA tetralithium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.